molecular formula C19H22N2O5S B2764961 2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1206998-92-6

2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2764961
CAS No.: 1206998-92-6
M. Wt: 390.45
InChI Key: PDUSXOULZDUIRC-UHFFFAOYSA-N
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Description

2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group and a methoxyethyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-aminophenyl-N-(2-methoxyethyl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce amines .

Scientific Research Applications

2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[(4-acetylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14(22)16-5-9-18(10-6-16)27(24,25)21-17-7-3-15(4-8-17)13-19(23)20-11-12-26-2/h3-10,21H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSXOULZDUIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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